5-bromo-N-(2-hydroxyethyl)nicotinamide

Lipophilicity Drug Design Physicochemical Profiling

Specifiers and procurement leads should consider 5-bromo-N-(2-hydroxyethyl)nicotinamide as a non-interchangeable research intermediate. The combined 5-bromo and N-(2-hydroxyethyl) substituents generate a distinct physicochemical profile, with a calculated XLogP3 of 0.6, that cannot be replicated by simpler nicotinamide analogs. This unique lipophilicity and hydrogen-bonding capacity make it a versatile scaffold for medicinal chemistry programs targeting PARP and sirtuin enzymes. The bromine handle is strategically placed for downstream Suzuki-Miyaura coupling to biotin or fluorophores, enabling the efficient synthesis of activity-based probes. Partnering with a supplier ensures access to consistent, high-purity material for reproducible synthesis and assay outcomes.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 334504-46-0
Cat. No. B1290607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-hydroxyethyl)nicotinamide
CAS334504-46-0
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(=O)NCCO
InChIInChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13)
InChIKeyWHYSCMPVVARFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-N-(2-hydroxyethyl)nicotinamide (CAS 334504-46-0): Key Physicochemical and Structural Properties for Research Procurement


5-Bromo-N-(2-hydroxyethyl)nicotinamide (CAS 334504-46-0) is a synthetic brominated derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a hydroxyethyl substituent on the carboxamide nitrogen [1]. With a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol, this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology, particularly as an intermediate for further functionalization or as a potential pharmacophore scaffold .

Why 5-bromo-N-(2-hydroxyethyl)nicotinamide Cannot Be Readily Substituted by Unsubstituted or Differently Substituted Nicotinamide Analogs


Substitution of 5-bromo-N-(2-hydroxyethyl)nicotinamide with simpler nicotinamide derivatives is precluded by the non-linear impact of the dual 5-bromo and N-hydroxyethyl modifications on key molecular properties. The bromine atom substantially increases lipophilicity (XLogP3 = 0.6) relative to the non-brominated N-(2-hydroxyethyl)nicotinamide (XLogP3 = -0.1) [1][2], while the hydroxyethyl N-substituent introduces hydrogen-bond donor and acceptor capacities that modulate solubility and target binding potential [1]. These combined features confer a distinct physicochemical profile that may influence membrane permeability, protein binding, and synthetic versatility, making direct replacement with des-bromo or N-alkyl analogs unsuitable without re-optimization of experimental or synthetic parameters [1].

Quantitative Differentiation of 5-bromo-N-(2-hydroxyethyl)nicotinamide (CAS 334504-46-0) from Closest Analogs


Lipophilicity Shift: 5-Bromo Substitution Raises XLogP3 by 0.7 Units Compared to the Non-Halogenated Analog

The introduction of a bromine atom at the 5-position of the nicotinamide ring significantly alters lipophilicity. The target compound's computed XLogP3 value of 0.6 represents a 0.7 log unit increase over N-(2-hydroxyethyl)nicotinamide (XLogP3 = -0.1) [1][2]. This difference is expected to affect membrane partitioning, with the brominated compound predicted to have higher passive membrane permeability.

Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight Impact on Permeability Parameters: 245 Da vs. 166 Da Non-Brominated Analog

The molecular weight of 245.07 g/mol for the target compound is 47% higher than the non-brominated N-(2-hydroxyethyl)nicotinamide (166.18 g/mol) [1][2]. While the topological polar surface area remains identical at 62.2 Ų for both compounds, the increased molecular weight is a key parameter for predicting blood-brain barrier penetration and oral bioavailability potential [1][2].

Molecular Weight Permeability Drug-like Properties

Synthetic Utility: 5-Bromo Position Enables Transition Metal-Catalyzed Cross-Couplings Absent in Des-Bromo Analogs

The carbon-bromine bond at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the nicotinamide scaffold that is impossible with the non-halogenated analog N-(2-hydroxyethyl)nicotinamide [1]. This synthetic versatility is a documented feature of 5-bromonicotinamide derivatives in pharmaceutical intermediate synthesis .

Cross-Coupling Functionalization Synthetic Chemistry

Optimal Use Cases for 5-bromo-N-(2-hydroxyethyl)nicotinamide in Research and Industrial Chemistry


Medicinal Chemistry: Lead Optimization Programs Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

Based on its XLogP3 of 0.6 and dual hydrogen-bond donor/acceptor profile, this compound is suitable as a core scaffold in hit-to-lead programs where moderate lipophilicity and specific interaction capacity are desired, particularly when compared to the more polar N-(2-hydroxyethyl)nicotinamide (XLogP3 = -0.1) or the less soluble 5-bromonicotinamide lacking the hydroxyethyl group [1].

Chemical Biology: Synthesis of Activity-Based Probes via C5 Cross-Coupling Chemistry

The 5-bromo substituent enables conjugation to biotin, fluorophores, or affinity tags through Suzuki-Miyaura coupling, making this compound a privileged building block for developing activity-based protein profiling probes targeting the nicotinamide binding pocket of enzymes such as PARPs or sirtuins [1].

Pharmaceutical Intermediates: Large-Scale Synthesis of More Complex Nicotinamide Derivatives

As a 5-bromo nicotinamide building block, the compound serves as a key intermediate for the multistep synthesis of complex molecules, including potential enzyme inhibitors. Its commercial availability in 95%+ purity enables consistent yields in downstream chemistry compared to in-house synthesized intermediates [1].

Quote Request

Request a Quote for 5-bromo-N-(2-hydroxyethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.